

Application Note: Optimization of K-Ras(G12C) Inhibition Assays Using 6H05

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Compound of Interest

Compound Name: 6H05 trifluoroacetate

CAS No.: 2061344-88-3

Cat. No.: B3026408

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Executive Summary & Scientific Context

6H05 is a landmark small molecule in the history of K-Ras therapeutics. Discovered by the Shokat lab (Ostrem et al., Nature 2013), it was one of the first compounds to successfully target the Switch-II Pocket (S-IIP) of K-Ras(G12C) via a covalent disulfide bridge to Cysteine 12.

Unlike modern clinical inhibitors (e.g., Sotorasib/AMG-510, Adagrasib/MRTX849) which are optimized for nanomolar cellular potency, 6H05 is primarily a "tethering" fragment and biophysical probe. It is best utilized as a positive control for covalent modification in mass spectrometry assays or structural biology studies, rather than a potency standard in cellular proliferation assays.

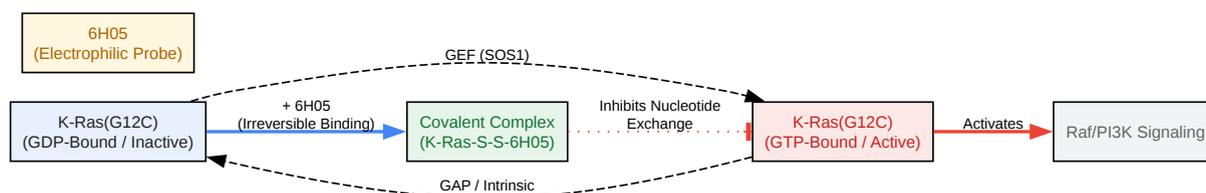
Mechanism of Action

6H05 functions as an allosteric suicide inhibitor:

- **Recognition:** It binds reversibly to the Switch-II Pocket (S-IIP) present only in the GDP-bound (inactive) state of K-Ras.
- **Reaction:** The compound forms a covalent disulfide bond with the mutant Cys12 residue.

- Consequence: This locks K-Ras in the GDP-bound conformation, sterically occluding the loading of GTP and preventing interaction with effectors like Raf.

DOT Diagram: Mechanism of Action



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Figure 1: 6H05 traps K-Ras(G12C) in the inactive GDP-bound state by covalently modifying Cys12, preventing nucleotide exchange and downstream signaling.[1]

Recommended Concentrations & Assay Parameters

The optimal concentration of 6H05 is highly dependent on the assay type. Because it is a fragment-like molecule with moderate affinity, concentrations are significantly higher than those used for optimized clinical drugs.

Table 1: Concentration Guidelines by Assay Type

Assay Platform	Recommended Conc.	Purpose	Key Readout
Intact Protein Mass Spec	100 μ M	Primary Use: Assess covalent occupancy %	% Modification of K-Ras Mass
X-Ray Crystallography	1 - 5 mM	Structural elucidation (Soaking)	Electron Density at S-IIP
Biochemical Exchange	50 - 200 μ M	Measure inhibition of SOS-mediated exchange	Fluorescence (MANT-GDP)
Cellular Viability	Not Recommended	Low potency in cells; use AMG-510 instead	N/A

Critical Technical Note on Solubility

6H05 is typically supplied as a TFA salt.

- MW (Free Base): ~476.12 g/mol
- MW (TFA Salt): ~590.14 g/mol [2]
- Stock Prep: Dissolve in DMSO to 50 mM or 100 mM.
- Stability: The disulfide moiety is reactive. Avoid reducing agents (DTT, β -ME) in the storage buffer or assay buffer before the reaction step, as they will reduce the compound and prevent binding or scramble the disulfide.

Detailed Protocol: Intact Protein Mass Spectrometry Assay

This is the "Gold Standard" assay for 6H05. It directly measures the formation of the covalent adduct.

A. Reagents & Buffer Composition[3][4]

- Protein: Recombinant K-Ras(G12C) (residues 1-169), GDP-loaded. Concentration: 4 μ M.

- Compound: 6H05 (10 mM DMSO Stock).[3]
- Reaction Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂.[4]
 - CRITICAL:NO DTT or TCEP. Reducing agents will destroy the disulfide pharmacophore of 6H05.

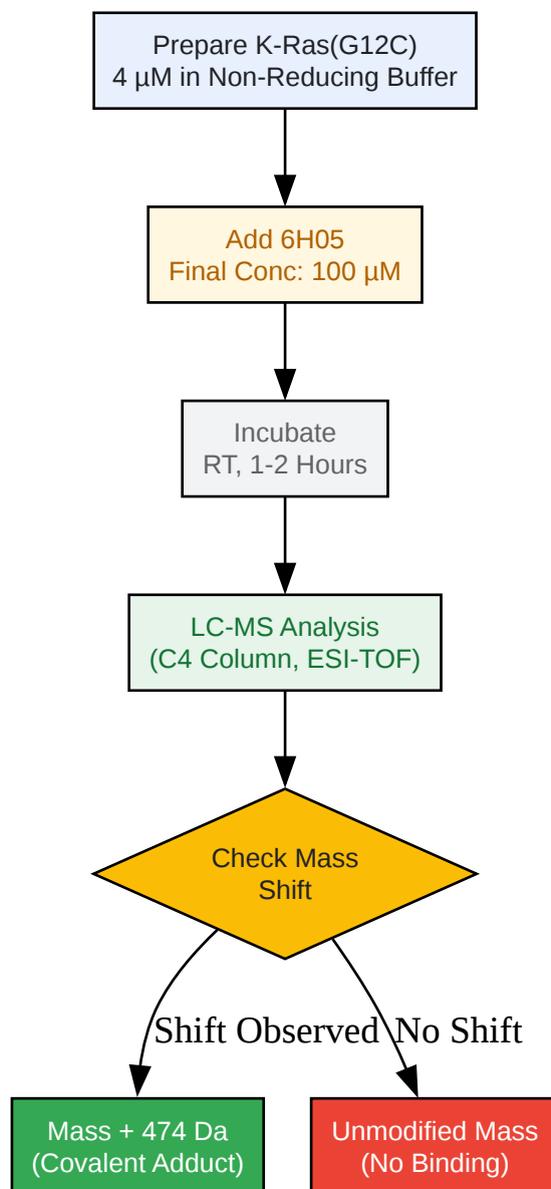
B. Experimental Workflow

- Preparation: Dilute K-Ras(G12C) protein to 4 μM in Reaction Buffer.
- Dosing: Add 6H05 to a final concentration of 100 μM (25-fold molar excess).
 - Control: Add DMSO vehicle to a separate sample.
- Incubation: Incubate at Room Temperature for 60 - 120 minutes.
- Quenching (Optional but recommended): If not analyzing immediately, add Formic Acid to 0.1% final to stop the reaction and denature the protein for LC/MS.
- Analysis: Inject 5-10 μL onto a C4 Reverse Phase column coupled to a TOF or Orbitrap Mass Spectrometer.

C. Data Analysis & Interpretation

- Calculate Deconvoluted Mass:
 - K-Ras(G12C) GDP (Control): Expected Mass ~19,500 Da (varies by construct).
 - K-Ras(G12C) + 6H05 (Adduct): Expected Mass = [Control Mass] + [MW of 6H05 fragment] - [2 Da (H₂ loss)].
- Quantification:
- Success Criteria: At 100 μM, 6H05 should yield >90% modification of K-Ras(G12C) after 2 hours.

DOT Diagram: Mass Spec Workflow



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Figure 2: Step-by-step workflow for validating 6H05 binding via Intact Protein Mass Spectrometry.

Troubleshooting & Expert Tips

The "Reducing Agent" Trap

- Problem: 0% modification observed despite using fresh compound.
- Cause: Presence of DTT, TCEP, or Mercaptoethanol in the protein storage buffer.

- Solution: Perform a buffer exchange (Zeba Spin Column or Dialysis) into the Non-Reducing Reaction Buffer before adding 6H05.

Selectivity Verification

To prove the specific nature of 6H05, run a parallel control using K-Ras Wild Type (WT) or K-Ras G12D.

- K-Ras(G12C): High modification (>90%).[\[4\]](#)[\[5\]](#)
- K-Ras(WT): <5% modification (Non-specific background).
- Note: 6H05 relies strictly on the nucleophilicity of the mutant Cysteine 12.

Why not use it for IC50 curves in cells?

While 6H05 was the first to show engagement, its cellular potency is poor (often >50-100 μM required for effect). Modern inhibitors like AMG-510 (Sotorasib) or MRTX849 (Adagrasib) have optimized "warheads" (acrylamides) and scaffolds that allow for nanomolar potency.

- Recommendation: Use 6H05 solely as a biophysical tool compound to study the S-IIP binding mode or as a reference for disulfide-based screening libraries.

References

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